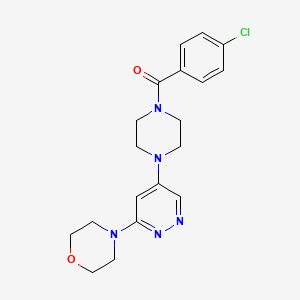

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c20-16-3-1-15(2-4-16)19(26)25-7-5-23(6-8-25)17-13-18(22-21-14-17)24-9-11-27-12-10-24/h1-4,13-14H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIYLHOYKKPCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis may involve the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

(4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase by binding to its active site. This binding prevents the enzyme from catalyzing its normal reactions, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues with Aromatic Substitutions

a. (4-Chlorophenyl)(piperazin-1-yl)methanone (CAS 54042-47-6)

- Structural Differences: Lacks the morpholinopyridazine group, retaining only the 4-chlorophenyl and piperazine moieties .

- Synthetic Methods : Synthesized via standard piperazine acylation, as seen in analogous compounds (e.g., []).

b. Piperazine-1,4-diylbis((4-chlorophenyl)methanone) (CAS 107785-63-7)

- Structural Differences : Contains two 4-chlorophenyl groups symmetrically attached to the piperazine ring .

- Implications : Increased lipophilicity due to dual chlorophenyl groups may enhance membrane permeability but reduce aqueous solubility.

c. 4-(4-Aminophenyl)piperazin-1-ylmethanone

Morpholine/Pyridazine-Containing Analogues

a. 4-(4-Chlorophenyl)piperazin-1-ylmethanone

- Structural Differences : Replaces the pyridazine ring in the parent compound with a morpholine group .

- Implications : Morpholine’s oxygen atom may improve solubility, while pyridazine’s nitrogen-rich structure could enhance interactions with polar targets (e.g., kinases).

b. 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine

- Structural Differences: Incorporates a thienopyrimidine core and methanesulfonyl-piperazine group .

- The thienopyrimidine core offers a planar structure for DNA intercalation or kinase inhibition.

Substitutions on the Piperazine Ring

a. Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structural Differences : Features a thiophene ring and trifluoromethylphenyl group .

- Implications : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve CNS penetration.

b. 3-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-benzaldehyde

Key Insights and Implications

- Pyridazine vs. Morpholine : The pyridazine ring in the target compound may offer superior hydrogen-bonding capabilities compared to morpholine, critical for targeting enzymes like kinases .

- Chlorophenyl Group : Enhances hydrophobic interactions but may limit solubility; balancing with polar groups (e.g., morpholine) is essential .

- Synthetic Flexibility : Piperazine’s versatility allows for diverse substitutions (e.g., sulfonyl, trifluoromethyl) to fine-tune pharmacokinetics .

Biological Activity

The compound (4-Chlorophenyl)(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone, often referred to in the literature as a morpholino derivative, has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression and hormone-related diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

It features a piperazine ring, a chlorophenyl group, and a morpholinopyridazine moiety, contributing to its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) , an enzyme implicated in the metabolism of steroid hormones. Inhibition of AKR1C3 has therapeutic implications for treating hormone-dependent cancers, such as breast and prostate cancer. The compound has shown selective inhibition with an IC50 value around 100 nM , indicating potent activity against this target .

Structure-Activity Relationships (SAR)

The effectiveness of the compound is attributed to several structural features:

- Lipophilic Substituents : The presence of electron-withdrawing groups on the phenyl ring enhances binding affinity.

- Hydrogen Bonding : The carbonyl oxygen forms hydrogen bonds with residues in the active site of AKR1C3, facilitating enzyme inhibition.

- Piperazine Linkage : This structural element provides flexibility and proper orientation for optimal interaction with the enzyme .

Biological Activity Data

| Activity | Value | Reference |

|---|---|---|

| IC50 against AKR1C3 | ~100 nM | Flanagan et al., 2014 |

| Selectivity for AKR isoforms | High | Flanagan et al., 2014 |

| Potential therapeutic uses | Hormone-related cancers | Flanagan et al., 2014 |

Case Study 1: Inhibition of AKR1C3

In a study conducted by Flanagan et al. (2014), various derivatives of morpholino(phenylpiperazin-1-yl)methanones were synthesized and tested for their inhibitory effects on AKR1C3. The study highlighted that compounds with specific substitutions on the phenyl ring exhibited significantly enhanced inhibitory activity compared to those without such modifications. The X-ray crystallography data provided insights into the binding interactions at the molecular level, confirming the importance of structural features in mediating biological activity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of compounds similar to this compound. These studies demonstrated that selective inhibition of AKR1C3 could lead to reduced proliferation of cancer cells in vitro and in vivo models. The results suggested that targeting this enzyme could be a viable strategy for developing new cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.